N-Heterocyclic Carbene (NHC) Nucleophilicity: 3 Orders of Magnitude Rate Difference Compared to the Most Nucleophilic NHC
The nucleophilicity of N-heterocyclic carbenes (NHCs) derived from 1-tert-butyl-1H-imidazole is among the lowest reported for popular imidazolylidene NHCs. A comparative study of four common N-substituents (N-2,6-(CH3O)2C6H3, N-Mes, N-4-CH3OC6H4, and N-tert-butyl) found that the N-tert-butyl NHC is one of the least nucleophilic [1]. This difference is reflected in catalyst efficiency, with a three orders of magnitude rate difference observed between the most nucleophilic NHC (1a) and the N-tert-butyl NHC (1d) in a trienyl ester rearrangement [2]. This quantifies the profound impact of the tert-butyl group on NHC reactivity and provides a clear rationale for its selection when low nucleophilicity and high steric shielding are desired.
| Evidence Dimension | NHC Nucleophilicity and Catalytic Rate |
|---|---|
| Target Compound Data | N-tert-butyl NHC (1d) is one of the least nucleophilic NHCs in the series, with a rate constant corresponding to ~3 orders of magnitude slower than the most nucleophilic NHC (1a) [2]. |
| Comparator Or Baseline | N-2,6-(CH3O)2C6H3 NHC (1a) is the most nucleophilic NHC in the series. |
| Quantified Difference | ~3 orders of magnitude (approximately 1000-fold) rate difference between 1a and 1d in a trienyl ester rearrangement. |
| Conditions | Kinetic studies using second-order rate constants to determine nucleophile-specific parameters N and s according to the linear-free-energy relationship log k = s(N + E). |
Why This Matters
This stark difference in nucleophilicity directly dictates the choice of NHC precursor in organocatalytic applications; selecting 1-tert-butyl-1H-imidazole over a less hindered analog is mandatory when high steric demand and attenuated nucleophilicity are required to achieve chemo-, regio-, or enantioselectivity.
- [1] Lupton, D. W., et al. (2016). Influence of the N-Substituents on the Nucleophilicity and Lewis Basicity of N-Heterocyclic Carbenes. Organic Letters, 18(15), 3710-3713. View Source
- [2] Lupton, D. W., et al. (2016). Influence of the N-Substituents on the Nucleophilicity and Lewis Basicity of N-Heterocyclic Carbenes. Organic Letters, 18(15), 3710-3713. (Supporting Information: Kinetic Analysis and Rate Constant Comparisons) View Source
